molecular formula C15H23NO2 B14446787 Benzaldehyde oxime, 2-hydroxy, 5-octyl

Benzaldehyde oxime, 2-hydroxy, 5-octyl

Cat. No.: B14446787
M. Wt: 249.35 g/mol
InChI Key: QSWRBFIQTJUYGA-FOWTUZBSSA-N
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Description

Benzaldehyde oxime, 2-hydroxy, 5-octyl: is an organic compound with the molecular formula C15H23NO2 and a molecular weight of 249.3486 g/mol This compound is a derivative of benzaldehyde oxime, where the benzene ring is substituted with a hydroxy group at the 2-position and an octyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde oxime, 2-hydroxy, 5-octyl can be synthesized through the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base . The reaction typically occurs at room temperature in methanol, yielding a mixture of E- and Z-isomers . The specific conditions for the synthesis of the 2-hydroxy, 5-octyl derivative may involve additional steps to introduce the octyl group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound are not well-documented. similar compounds are often produced using large-scale organic synthesis techniques, which may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde oxime, 2-hydroxy, 5-octyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The hydroxy and octyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted benzaldehyde compounds .

Scientific Research Applications

Benzaldehyde oxime, 2-hydroxy, 5-octyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzaldehyde oxime, 2-hydroxy, 5-octyl involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity or alter protein function. Additionally, the hydroxy and octyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde oxime, 2-hydroxy, 5-octyl is unique due to the presence of both the hydroxy and octyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-[(E)-hydroxyiminomethyl]-4-octylphenol

InChI

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16-18/h9-12,17-18H,2-8H2,1H3/b16-12+

InChI Key

QSWRBFIQTJUYGA-FOWTUZBSSA-N

Isomeric SMILES

CCCCCCCCC1=CC(=C(C=C1)O)/C=N/O

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)C=NO

Origin of Product

United States

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